3,3-Dimethylmorpholine-4-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

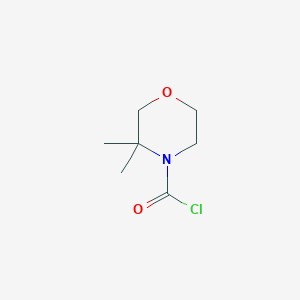

3,3-Dimethylmorpholine-4-carbonyl chloride: is a chemical compound with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . It is a derivative of morpholine, a heterocyclic amine, and contains a carbonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions:

Synthesis from 3,3-Dimethylmorpholine: The compound can be synthesized by reacting 3,3-dimethylmorpholine with phosgene (carbonyl chloride) under controlled conditions.

Industrial Production Methods: Industrial production of 3,3-dimethylmorpholine-4-carbonyl chloride involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity.

化学反応の分析

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles:

Example from PET depolymerization:

3,3-Dimethylmorpholine-4-carbonyl chloride analogs react with morpholine in the presence of Cp*TiCl₃ to yield morpholine amides quantitatively at 130°C (Table 1, ).

Hydrolysis Reactions

The compound hydrolyzes to form 3,3-dimethylmorpholine-4-carboxylic acid:

| Conditions | Products | Yield | Notes | Source |

|---|---|---|---|---|

| Aqueous NaOH, RT | Carboxylic acid | >90% | Rapid hydrolysis due to high electrophilicity of carbonyl chloride. | |

| Acidic (HCl/H₂O) | Carboxylic acid | 85–90% | Slower than basic hydrolysis; side products include morpholine ring-opening under harsh conditions. |

Radical-Mediated Reactions

While not directly reported for this compound, analogous morpholine carbonyl derivatives participate in radical cascades. For example, SmI₂–H₂O reduces amide-type carbonyls to generate radical intermediates, enabling cyclization cascades (Scheme 8, ). The 3,3-dimethyl groups may stabilize radical intermediates through steric protection.

Steric and Electronic Effects

The 3,3-dimethyl substituents impose significant steric hindrance:

科学的研究の応用

Organic Synthesis

3,3-Dimethylmorpholine-4-carbonyl chloride serves as an important intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals: Used in the preparation of active pharmaceutical ingredients (APIs) due to its ability to form stable amide bonds with biologically active molecules.

- Agrochemicals: Employed in the development of herbicides and pesticides.

Table 1: Summary of Organic Synthesis Applications

| Application | Description |

|---|---|

| Pharmaceuticals | Intermediate for APIs and drug development |

| Agrochemicals | Development of herbicides and pesticides |

| Specialty Polymers | Used in the production of advanced materials |

Biological and Medicinal Applications

The compound is investigated for its potential biological activities, including:

- Antimicrobial Properties: Morpholine derivatives often exhibit significant antimicrobial effects.

- Analgesic and Anti-inflammatory Effects: Similar compounds have shown promise in treating pain and inflammation.

Case Study: Antimicrobial Activity

Research indicates that derivatives of morpholine compounds possess antimicrobial properties. For instance, studies have shown that compounds containing the morpholine structure can inhibit bacterial growth effectively.

Industrial Applications

In industrial settings, this compound is utilized for:

- Polymer Production: It is involved in synthesizing specialty polymers and resins that have unique properties beneficial in various applications.

Table 2: Industrial Applications Overview

| Industry | Application |

|---|---|

| Polymer Production | Synthesis of specialty polymers and resins |

| Chemical Manufacturing | Intermediate for various chemical processes |

作用機序

類似化合物との比較

3,3-Dimethylmorpholine-4-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a carbonyl chloride group.

3,3-Dimethylmorpholine-4-carbonyl bromide: Similar structure but contains a carbonyl bromide group instead of a carbonyl chloride group.

Uniqueness:

生物活性

3,3-Dimethylmorpholine-4-carbonyl chloride (CAS No. 1520796-36-4) is an organic compound characterized by a morpholine ring with two methyl groups at the 3-position and a carbonyl chloride functional group at the 4-position. This unique structure positions it as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. While specific biological activity data for this compound is limited, insights can be drawn from its structural analogs and related morpholine derivatives.

- Molecular Formula : C₇H₁₂ClNO₂

- Molecular Weight : 177.63 g/mol

- Physical State : Colorless to pale yellow liquid

Biological Activity Overview

The biological activity of this compound can be inferred from studies on similar morpholine derivatives. Morpholine compounds are known to exhibit a range of pharmacological activities, including:

- Antimicrobial Effects : Many morpholine derivatives have demonstrated antimicrobial properties against various bacterial strains.

- Analgesic and Anti-inflammatory Activities : These compounds often show potential in pain relief and inflammation reduction.

The presence of the carbonyl chloride group in this compound may enhance its reactivity towards biological targets, potentially leading to novel therapeutic agents.

Comparative Analysis of Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,5-Dimethylmorpholine-4-carbonyl chloride | C₇H₁₂ClNO₂ | Similar structure but different substitution pattern |

| 2,6-Dimethylmorpholine-4-carbonyl chloride | C₇H₁₂ClNO₂ | Another positional isomer with potential different reactivity |

| 3-Methylmorpholine-4-carbonyl chloride | C₇H₁₁ClNO₂ | Less steric hindrance compared to dimethyl variants |

This table highlights how structural variations can influence reactivity and biological activity, suggesting that the unique substitution pattern in this compound may lead to distinct biological properties.

Case Studies and Research Findings

- Antibacterial Activity : Research on related compounds has shown promising antibacterial activity against various strains, including multidrug-resistant bacteria. For instance, compounds that share structural similarities with morpholines have been documented to inhibit bacterial topoisomerases effectively, demonstrating significant antibacterial effects (e.g., MIC values as low as <0.03125 μg/mL) .

- Pharmacological Studies : A study investigating the pharmacological profiles of morpholine derivatives highlighted their potential as dual inhibitors for bacterial enzymes, which could translate into therapeutic applications for treating infections caused by resistant strains .

- Synthetic Applications : The compound's ability to form amides makes it particularly useful in drug development where such functional groups are prevalent. Its reactivity as a carbonyl chloride allows for further derivatization in synthetic organic chemistry .

特性

IUPAC Name |

3,3-dimethylmorpholine-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-7(2)5-11-4-3-9(7)6(8)10/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADSAESBYIBJPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1C(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。